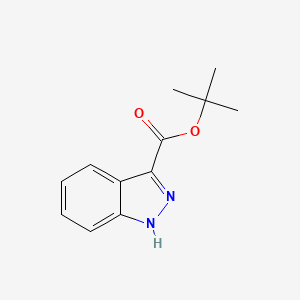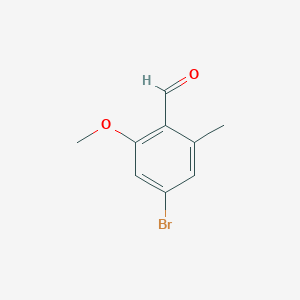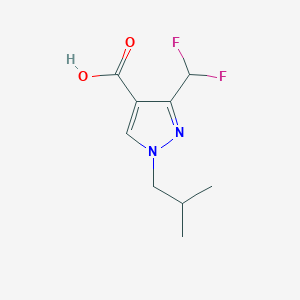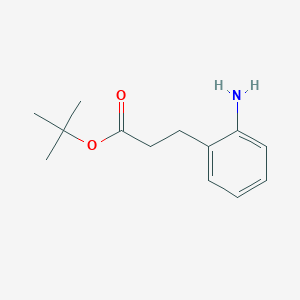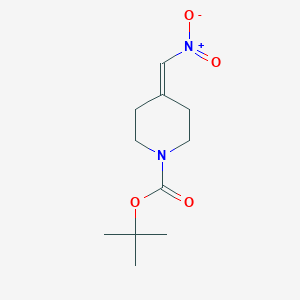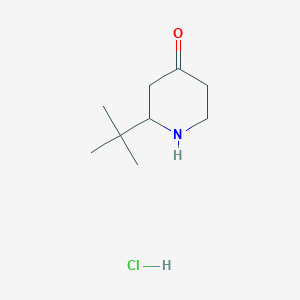![molecular formula C18H11NO4 B3046490 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione CAS No. 124903-84-0](/img/structure/B3046490.png)
1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione
Overview
Description
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione is a derivative of benzo[b]phenanthridine. This compound is known for its potential therapeutic applications, particularly in the treatment of neoplastic diseases. Its structure consists of a benzo[b]phenanthridine core with hydroxyl and methyl groups at specific positions, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione can be synthesized through a microbiological process involving the culturing of specific strains of microorganisms such as Streptomyces viridochromogenes. The process involves the following steps :
- Culturing the microorganism in a suitable nutrient medium.
- Isolating the compound from the culture broth.
- Converting the resultant compound into its desired form, if necessary, by treatment with an acid or an acid ion exchanger.
Industrial Production Methods
The industrial production of this compound follows similar microbiological processes but on a larger scale. The use of bioreactors and optimized fermentation conditions ensures higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of tumors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound exerts its effects by interfering with DNA synthesis and inducing apoptosis in cancer cells. The molecular pathways involved include the activation of caspases and the modulation of cell cycle regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dihydroxy-3-methylbenzo[c]phenanthridine-7,12-dione
- 1,8-Dihydroxy-3-methylbenzo[a]phenanthridine-7,12-dione
- 1,8-Dihydroxy-3-methylbenzo[d]phenanthridine-7,12-dione
Uniqueness
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione is unique due to its specific substitution pattern on the benzo[b]phenanthridine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-8-5-9-7-19-16-15(13(9)12(21)6-8)17(22)10-3-2-4-11(20)14(10)18(16)23/h2-7,20-21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGXNABNFYQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332131 | |
| Record name | Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124903-84-0 | |
| Record name | Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



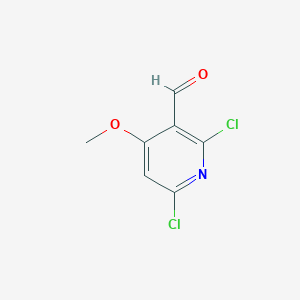



![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3046415.png)
![5-Thiazolecarboxamide, 4-ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)-](/img/structure/B3046416.png)
